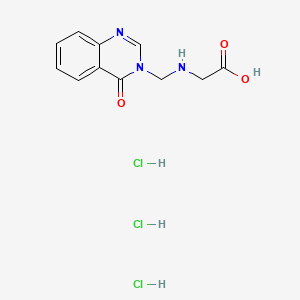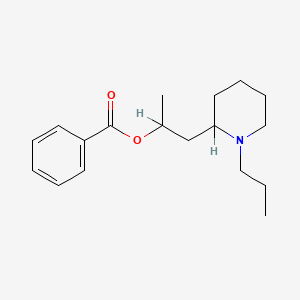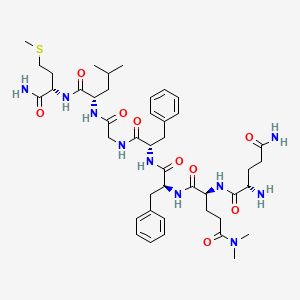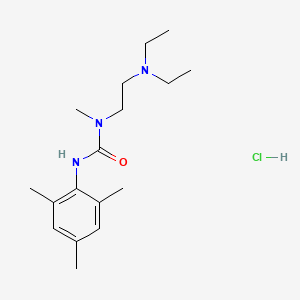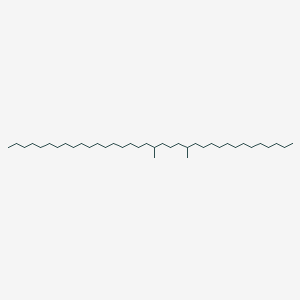
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the polymerization of propylene oxide followed by the introduction of hydroxyl groups. The reaction conditions often include the use of catalysts such as potassium hydroxide (KOH) or other basic catalysts to facilitate the polymerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors where propylene oxide is polymerized in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency in the product quality .
Analyse Chemischer Reaktionen
Types of Reactions
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Wissenschaftliche Forschungsanwendungen
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The ether linkages provide flexibility and stability to the compound, making it suitable for various applications. The pathways involved include hydrogen bonding, van der Waals interactions, and potential covalent modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol
- Propane-1,2-diol, propoxylated
- Poly(propylene glycol) n5
Uniqueness
14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which impart distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility, reactivity, and stability characteristics .
Eigenschaften
CAS-Nummer |
75506-77-3 |
|---|---|
Molekularformel |
C12H26O6 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-12(2,14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h13-14H,3-11H2,1-2H3 |
InChI-Schlüssel |
VZBOUOZQNALIMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCCOCCOCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)


